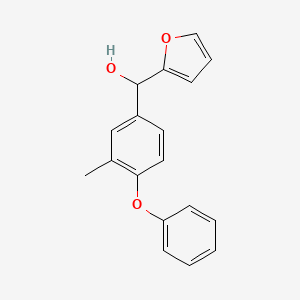
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol typically involves the reaction of furan derivatives with phenoxyphenyl compounds. One common method involves the radical bromination of the methyl group followed by a reaction with triethyl phosphite and subsequent desilylation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-3-carboxaldehyde, furan-3-methanol, and various substituted furan derivatives .
Applications De Recherche Scientifique
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In medicinal applications, it may exert its effects by modulating inflammatory pathways or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-methanol: Another furan derivative with similar chemical properties but different biological activities.
(3-Methyl-furan-2-yl)-methanol: Shares structural similarities but has distinct reactivity and applications.
Uniqueness
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is unique due to its combination of a furan ring with a phenoxyphenyl group, which imparts specific biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H16O3 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
furan-2-yl-(3-methyl-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C18H16O3/c1-13-12-14(18(19)17-8-5-11-20-17)9-10-16(13)21-15-6-3-2-4-7-15/h2-12,18-19H,1H3 |
Clé InChI |
JUHKHVVJMVOTAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


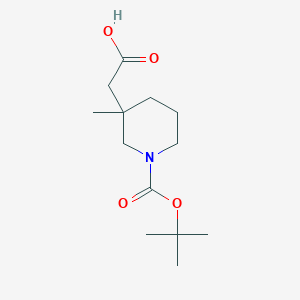
![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)

![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
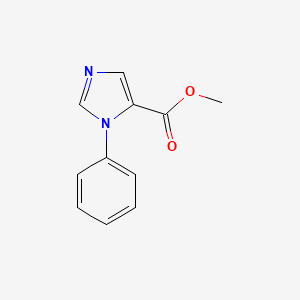

![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
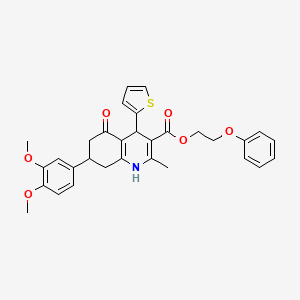
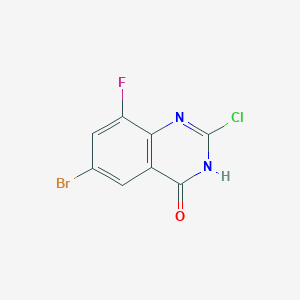
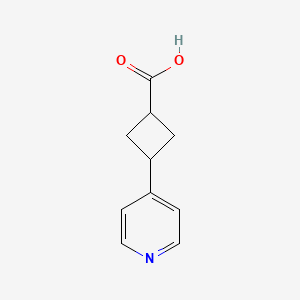

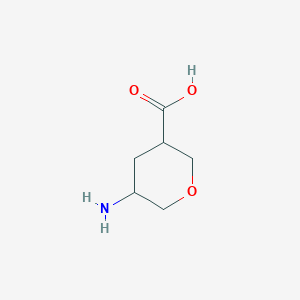
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
